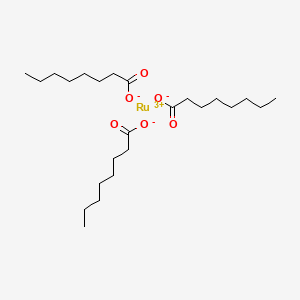
Ruthenium(3+) octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium(3+) octanoate is a coordination compound where ruthenium is in the +3 oxidation state, coordinated with octanoate ligands. Ruthenium, a transition metal belonging to the platinum group, is known for its versatile catalytic properties and ability to form stable complexes. Octanoate, also known as caprylate, is a fatty acid anion derived from octanoic acid. The combination of ruthenium and octanoate results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Ruthenium(3+) octanoate can be synthesized through the reaction of ruthenium trichloride with octanoic acid in the presence of a base. The general reaction involves dissolving ruthenium trichloride in a suitable solvent, such as ethanol, and then adding octanoic acid and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the formation of the this compound complex.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: Ruthenium(3+) octanoate undergoes various chemical reactions, including:
Oxidation: Ruthenium(3+) can be oxidized to higher oxidation states, such as ruthenium(4+) or ruthenium(6+), under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, such as ruthenium(2+), using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the octanoate ligands are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: Ruthenium complexes with different ligands.
科学研究应用
Ruthenium(3+) octanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism of action of ruthenium(3+) octanoate involves its ability to coordinate with various substrates and facilitate chemical transformations. In biological systems, this compound can interact with cellular components, such as DNA and proteins, leading to the inhibition of cellular processes. The compound’s catalytic activity is attributed to the ability of ruthenium to undergo redox reactions and form stable complexes with various ligands.
相似化合物的比较
Ruthenium(3+) chloride: A common ruthenium compound used in various catalytic applications.
Ruthenium(3+) acetylacetonate: Another ruthenium complex with different ligands, used in similar catalytic processes.
Ruthenium(3+) nitrate: Used in oxidation reactions and as a precursor for other ruthenium complexes.
Uniqueness of Ruthenium(3+) Octanoate: this compound is unique due to the presence of octanoate ligands, which impart specific solubility and reactivity properties. The fatty acid nature of octanoate makes the compound more hydrophobic, which can influence its interactions in both chemical and biological systems. Additionally, the combination of ruthenium’s catalytic properties with the octanoate ligands’ characteristics makes this compound particularly valuable in specialized applications.
属性
CAS 编号 |
68957-64-2 |
|---|---|
分子式 |
C24H45O6Ru |
分子量 |
530.7 g/mol |
IUPAC 名称 |
octanoate;ruthenium(3+) |
InChI |
InChI=1S/3C8H16O2.Ru/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |
InChI 键 |
HAQNILKXKHODOO-UHFFFAOYSA-K |
规范 SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ru+3] |
相关CAS编号 |
124-07-2 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


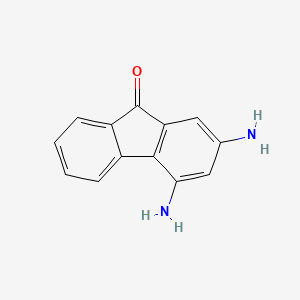


![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
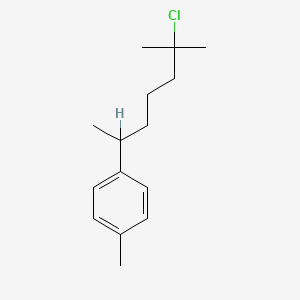
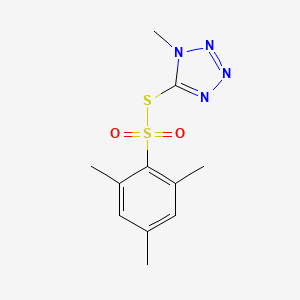
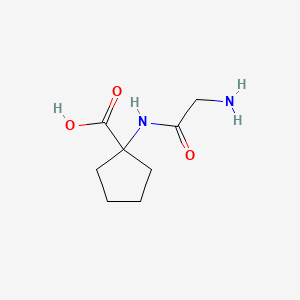
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
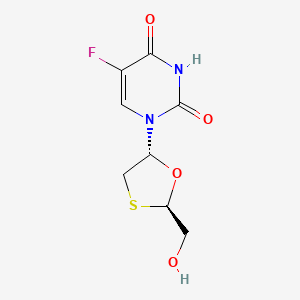

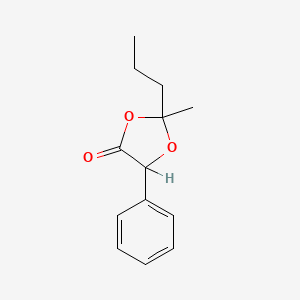
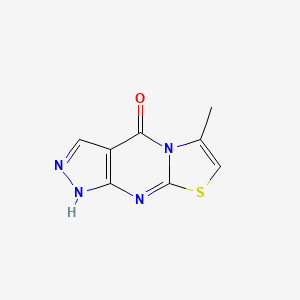
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
